![molecular formula C17H17ClN4O3S B2760134 N-(3-chloro-4-methylphenyl)-2-(4-ethyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)acetamide CAS No. 1251549-85-5](/img/structure/B2760134.png)
N-(3-chloro-4-methylphenyl)-2-(4-ethyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-methylphenyl)-2-(4-ethyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)acetamide is a useful research compound. Its molecular formula is C17H17ClN4O3S and its molecular weight is 392.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(3-chloro-4-methylphenyl)-2-(4-ethyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)acetamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, synthesis pathways, and relevant case studies based on diverse research findings.
1. Chemical Structure and Properties
The compound can be described by its molecular formula C21H22ClN3O3S. Its structure features a chloro-substituted aromatic ring and a pyridazine-based heterocyclic moiety. The presence of multiple functional groups suggests potential interactions with various biological targets.
2.1 Antidiabetic Properties
Research has indicated that derivatives of pyridazine compounds exhibit significant inhibition of dipeptidyl peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism. Inhibitors of DPP-IV are valuable in the management of type 2 diabetes mellitus. The compound under discussion has shown promise in this area, potentially enhancing insulin secretion and reducing blood glucose levels .
2.2 CNS Activity
Studies have also explored the compound's interaction with histamine H3 receptors, which are implicated in central nervous system (CNS) disorders. Compounds targeting these receptors may offer therapeutic benefits for conditions such as narcolepsy and cognitive disorders. The biological activity related to CNS modulation suggests that this compound could be further investigated for neuroprotective effects .
2.3 Anticancer Potential
The compound's structural characteristics position it as a candidate for cancer therapy. Certain derivatives have been tested as inhibitors of specific kinases involved in cancer cell proliferation. Preliminary studies indicate that the compound may exhibit selective cytotoxicity against various cancer cell lines .
3. Synthesis Pathways
The synthesis of this compound involves several steps:
- Formation of Pyridazine Derivatives : Starting materials undergo condensation reactions to form a pyridazine framework.
- Chlorination : The introduction of the chloro group is achieved through electrophilic aromatic substitution.
- Acetamide Formation : The final step involves acylation to introduce the acetamide functionality.
These synthetic routes have been optimized to improve yields and reduce by-products .
Case Study 1: DPP-IV Inhibition
In a study assessing various pyridazine derivatives for DPP-IV inhibition, this compound was identified as a potent inhibitor with an IC50 value significantly lower than that of standard drugs used in diabetes treatment .
Case Study 2: CNS Modulation
Another investigation focused on the binding affinity of this compound to histamine H3 receptors. Results indicated that it acts as a moderate antagonist, which could lead to increased neurotransmitter release and improved cognitive function in animal models .
5. Conclusion
This compound exhibits promising biological activities across various therapeutic areas including diabetes management and CNS disorders. Further research is warranted to fully elucidate its mechanisms of action and therapeutic potential.
Data Summary Table
Property | Value |
---|---|
Molecular Formula | C21H22ClN3O3S |
DPP-IV Inhibition (IC50) | Significantly lower than standard drugs |
Histamine H3 Receptor Binding | Moderate antagonist activity |
Potential Applications | Antidiabetic agent, CNS modulator |
Propriétés
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(4-ethyl-3,5-dioxopyridazino[4,5-b][1,4]thiazin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O3S/c1-3-21-15(24)9-26-13-7-19-22(17(25)16(13)21)8-14(23)20-11-5-4-10(2)12(18)6-11/h4-7H,3,8-9H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APGOTEDCIKQDED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CSC2=C1C(=O)N(N=C2)CC(=O)NC3=CC(=C(C=C3)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.